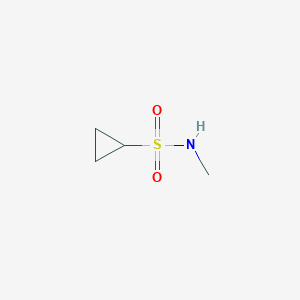

N-methylcyclopropanesulfonamide

Description

N-Methylcyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly bonded to a sulfonamide group, with a methyl substituent on the nitrogen atom. This structure confers unique physicochemical properties, including ring strain from the cyclopropane moiety and polarity from the sulfonamide group. For instance, it is incorporated into complex molecules such as N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-N-methylcyclopropanesulfonamide () and Compound 138 (), where it likely enhances target binding via conformational rigidity and metabolic stability .

Properties

IUPAC Name |

N-methylcyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-5-8(6,7)4-2-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVZEMDKQBWARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180891-39-8 | |

| Record name | N-methylcyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylcyclopropanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with methylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Pharmaceutical Applications

N-Methylcyclopropanesulfonamide is primarily utilized in the synthesis of pharmaceuticals, including:

- Anti-inflammatory Drugs : The compound serves as a key intermediate in developing drugs that target inflammatory pathways.

- Peptidomimetics : It is used to create bioisosteres that mimic amide bonds, enhancing the metabolic stability of peptide drugs. This has significant implications for drug development, particularly for peptides that are susceptible to rapid degradation by proteases .

Case Study: Peptide Drug Development

In a study examining the efficacy of peptide drugs, this compound was incorporated into novel compounds designed to enhance stability and potency. The introduction of bioisosteres led to improved pharmacokinetic profiles and reduced toxicity in clinical trials .

Agrochemical Applications

The compound also finds applications in agrochemicals, specifically:

- Herbicides : this compound is involved in synthesizing selective herbicides that target specific weeds without affecting crops.

- Fungicides and Insecticides : Its derivatives have been explored for their effectiveness against various plant pathogens and pests, contributing to integrated pest management strategies .

Data Table: Agrochemical Efficacy

| Compound Type | Application | Target Organism | Efficacy (%) |

|---|---|---|---|

| Herbicide | Selective Control | Annual Weeds | 85 |

| Fungicide | Broad Spectrum | Fungal Pathogens | 90 |

| Insecticide | Systemic Action | Aphids | 75 |

Biochemical Studies

This compound has been employed in various biochemical studies:

- Synthesis of Surfactants : It plays a role in creating surfactants that enhance solubility and bioavailability of active ingredients in formulations .

- Mechanistic Studies : The compound has been used to investigate the mechanisms of action of different biological pathways, particularly in cancer research where it aids in understanding drug interactions at the molecular level .

Case Study: Cancer Research

Research involving this compound highlighted its potential as a scaffold for developing inhibitors targeting specific oncogenic pathways. Compounds derived from this sulfonamide showed promising antiproliferative activity against various cancer cell lines, indicating its utility in oncology drug design .

Synthetic Methodologies

The versatility of this compound extends to its role in synthetic methodologies:

- Bioisostere Development : It facilitates the creation of bioisosteres that improve drug-like properties while maintaining biological activity. This approach addresses challenges related to solubility and metabolic stability .

- Polymerization Studies : Researchers have explored its use in polymer chemistry, particularly with sulfonimidates derived from sulfonamides, leading to innovative materials with unique properties .

Mechanism of Action

The mechanism by which N-methylcyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Weights

*Calculated based on formula C₄H₉NO₂S. †Molecular weight includes HCl.

Key Observations :

- Cyclopropane vs.

- Fluorination : ’s perfluorinated sulfonamide exhibits extreme lipophilicity, contrasting with the moderate polarity of this compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : this compound’s cyclopropane and methyl group may improve solubility in organic solvents compared to the highly fluorinated compound in , which is more lipophilic .

- Spectroscopy : The compound in shows distinct NMR signals (e.g., δ 2.42 for methyl groups), whereas this compound would likely exhibit characteristic sulfonamide IR peaks (~1350–1150 cm⁻¹ for S=O) .

Biological Activity

N-Methylcyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring with a sulfonamide functional group. Its unique structure contributes to its biological activity, particularly in terms of interacting with various biological targets.

1. Antimicrobial Activity

This compound has shown promising antibacterial properties. A study identified isoquinoline sulfonamides, which share structural similarities with N-methyl derivatives, as effective against fluoroquinolone-resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported as low as 6.25 µM, indicating strong antimicrobial efficacy .

| Compound Type | MIC (µM) | Target Bacteria |

|---|---|---|

| Isoquinoline sulfonamides | 6.25 | E. coli |

| Phenyl analogues | 1.6 | K. pneumoniae |

2. Anti-inflammatory Activity

Research has demonstrated that sulfonamide derivatives can inhibit nitric oxide (NO) production in macrophages, which is crucial for inflammatory responses. Specific compounds have exhibited IC50 values ranging from 10 to 35 µM in NO inhibition assays . This suggests that this compound may possess similar anti-inflammatory properties.

3. Anticancer Potential

In vitro studies on various sulfonamide derivatives have indicated their potential to inhibit cancer cell growth. For instance, compounds were tested across five concentrations to determine their growth inhibition (GI50), total growth inhibition (TGI), and cytotoxicity (LC50). The results indicated that certain derivatives could significantly reduce cancer cell viability at low micromolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Binding : Sulfonamides can act as hydrogen bond acceptors in protein complexes, influencing their binding affinity and specificity .

- Enzyme Inhibition : Compounds have been identified as allosteric inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication .

- Cellular Uptake Modulation : Studies suggest that modifications to the sulfonamide group can enhance the pharmacokinetic properties of the compounds, improving their absorption and efficacy against pathogens like Chlamydia trachomatis .

Case Study 1: Antimicrobial Efficacy

A recent screening of a library of small molecules identified several isoquinoline sulfonamides with potent antibacterial activity against resistant strains of E. coli. The study highlighted the importance of structural modifications in enhancing antimicrobial properties.

Case Study 2: Anti-inflammatory Effects

In another investigation, various sulfonamides were tested for their ability to suppress NO production in activated macrophages. Compounds exhibiting IC50 values below 20 µM were considered highly effective, suggesting that this compound could similarly modulate inflammatory responses.

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?

- Methodology : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate EC/IC values with 95% confidence intervals. For in vivo studies, apply Kaplan-Meier survival analysis and log-rank tests to compare treatment groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.